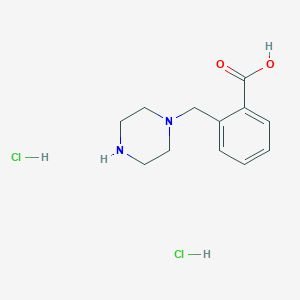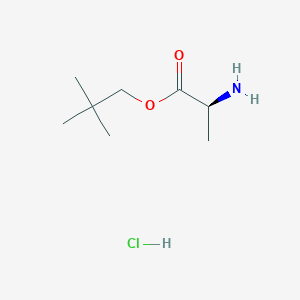![molecular formula C17H18ClNO4S B12512838 [1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylidene](methoxy)amine](/img/structure/B12512838.png)
[1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylidene](methoxy)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylideneamine is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylideneamine typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and methoxyphenyl precursors, followed by their combination under specific reaction conditions to form the final product. Common reagents used in these reactions include halide salts, organic solvents, and catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. Methods such as vacuum drying and the use of specialized reactors are employed to optimize the reaction conditions and achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylideneamine undergoes various chemical reactions, including:
- Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
- Reduction : The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
- Substitution : This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, 1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylideneamine is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a tool for understanding biochemical pathways and mechanisms .
Medicine: In medicine, 1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylideneamine is investigated for its potential therapeutic applications. It may have properties that make it useful in the development of new drugs or treatments .
Industry: In industrial applications, this compound is used in the production of various materials and chemicals. Its unique properties make it valuable in manufacturing processes and product development .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include:
- 1-(4-Fluorophenyl)piperazine : This compound has a similar structure but with a fluorine atom instead of a chlorine atom .
- Sodium Picosulfate : This compound shares some structural similarities and is used in different applications .
Uniqueness: The uniqueness of 1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylideneamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C17H18ClNO4S |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfonyl]ethanimine |
InChI |
InChI=1S/C17H18ClNO4S/c1-22-16-9-3-13(4-10-16)11-24(20,21)12-17(19-23-2)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
DABANPLIKWMFPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)CC(=NOC)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dibenzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B12512766.png)

![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B12512773.png)
![{[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B12512784.png)

![2-((4-Carbamoylphenyl)amino)-2-oxoethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12512788.png)
![3-Chloro-2-[2-(pyridin-3-yl)ethenyl]-5-(trifluoromethyl)pyridine](/img/structure/B12512791.png)
![N-[(4-chlorophenyl)(2-phenylcyclopropyl)methylidene]hydroxylamine](/img/structure/B12512792.png)
![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B12512799.png)

![3-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12512811.png)
![N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12512814.png)
![4-Tert-butyl-2-{[(2-{[(5-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)imino]methyl}phenol](/img/structure/B12512818.png)

